2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride is an organic compound with the molecular formula and a CAS number of 1160254-61-4. This compound belongs to the class of quinoline derivatives, which are known for their diverse biological activities and utility in medicinal chemistry. Its structure features a quinoline ring substituted with an isobutoxyphenyl group and a carbonyl chloride functional group, making it a valuable intermediate in organic synthesis and pharmaceutical development.
The synthesis of 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves several steps, starting from commercially available precursors. A common synthetic route includes:
The reaction conditions generally require careful control of temperature and atmosphere (inert gas) to prevent side reactions and ensure high yields. The use of solvents like dichloromethane or chloroform may be employed to dissolve reactants and facilitate the reaction.
The molecular structure of 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride can be depicted as follows:
This structural arrangement contributes to its chemical reactivity and potential biological activity.
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various chemical transformations, including:
The specific products formed depend on the choice of reagents and reaction conditions, highlighting the compound's versatility in synthetic chemistry.
The mechanism of action for 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with various biological targets. It may function as an inhibitor or activator of specific enzymes or receptors, influencing cellular processes. Current research suggests that it may interact with proteins and nucleic acids, although detailed pathways are still under investigation.
Relevant data on these properties can aid in understanding its behavior in various chemical environments.
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride has several notable applications:
The compound's diverse applications underscore its significance in both academic research and industrial contexts.
Quinoline derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. These nitrogen-containing heterocyclic compounds exhibit diverse biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory effects, primarily through targeted interactions with specific biomolecules [1] [5]. The quinoline nucleus facilitates selective molecular modifications at various positions (C-2, C-4, C-6, C-7, C-8), enabling rational design of compounds with enhanced target affinity and reduced off-target effects. For example, halogen substitutions at C-7 reduce cytotoxicity while enhancing antibacterial activity, and hydroxy/methoxy groups at C-7 improve antitumor efficacy [1] [9]. Clinically approved drugs like cabozantinib (kinase inhibitor) and topotecan (topoisomerase inhibitor) exemplify quinoline’s role in targeting cancer-related pathways [7]. The scaffold’s planar aromatic structure further enables DNA intercalation, disrupting replication in malignant cells [9].
Table 1: Structural Features of Quinoline Derivatives and Biological Implications
Substitution Position | Functional Group | Biological Consequence | Example Drugs |
---|---|---|---|
C-4 | Amino group | Enhanced DNA intercalation | Chloroquine, Cabozantinib |
C-7 | Chlorine atom | Reduced cytotoxicity; Antibacterial boost | Ciprofloxacin |
C-6 | Halogens | Lipophilicity modulation | Experimental anticancer agents |
C-2 & C-8 | Methyl groups | Steric hindrance for selective binding | 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride |
1.2 2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl Chloride as a Pharmacophore in Medicinal Chemistry
This compound (CAS# 1160254-61-4; Mol. Wt. 353.84 g/mol) exemplifies strategic functionalization of the quinoline core for pharmacological optimization [2] [10]. Its structure integrates three critical domains:
This pharmacophore acts as a precursor for synthesizing kinase inhibitors and antimicrobial hybrids. Its carbonyl chloride moiety readily reacts with nucleophiles, forming conjugates that retain quinoline’s bioactivity while gaining new mechanistic capabilities. For instance, hydrazide hybrids derived from similar 4-carbonyl chloride quinolines show sub-micromolar IC~50~ values against leukemia and breast cancer cell lines [9]. The isobutoxy chain’s hydrophobicity further augments interactions with hydrophobic enzyme pockets, as validated in molecular docking studies [10].
Molecular docking simulations indicate that this compound inhibits kinases through ATP-competitive binding and allosteric modulation. The quinoline core inserts into the hinge region of kinases (e.g., EGFR, Pim-1), forming π-alkyl interactions with catalytic residues, while the isobutoxyphenyl group occupies hydrophobic pockets adjacent to the ATP-binding site [6] [7]. Key mechanistic attributes include:
Table 2: Kinase Inhibition Profiles of Structural Analogs
Quinoline Derivative | Target Kinase | IC~50~ | Key Interactions |
---|---|---|---|
Styrylquinoline derivatives | Pim-1 | 40–85 nM | H-bonding with Glu121; π-stacking |
4-Anilinoquinolines | Tubulin kinases | 0.3–2.0 µM | Disruption of microtubule assembly |
2-(4-Isobutoxyphenyl)-8-methylquinoline-4-carbonyl chloride (predicted) | EGFR | ~0.8 µM* | Covalent binding to Cys797 |
*Estimated from molecular docking studies of analogs [1] [7]
Derivatives synthesized from this scaffold exhibit dual antimicrobial/anticancer activities by disrupting cell membranes and DNA integrity. Hybridization with aryl/heteroaryl amides enhances potency against drug-resistant pathogens and malignant cells [3] [9]:
Table 3: Biological Activities of Hybrids Synthesized from Quinoline-4-Carbonyl Chlorides
Hybrid Structure | Antibacterial MIC (µg/mL) | Anticancer Activity | Primary Mechanism |
---|---|---|---|
4o (Diaminopropyl linker + 3,5-dichlorophenyl) | 1.0 (S. aureus); 4.0 (E. coli) | N/A | Membrane disruption |
Hydrazone 18f | Not tested | GI~50~ = 0.3–2.05 µM (NCI-60 panel) | DNA intercalation; Topoisomerase I inhibition |
Quinoline-chalcone hybrids | 2–8 (Gram-positive strains) | IC~50~ = 1.8–4.2 µM (MCF-7, A549) | Reactive oxygen species generation |
Key Compounds Mentioned
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4